1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the empirical formula C12H14N3Cl.
Preparation Methods
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the biological context and the specific target being studied. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity .
Comparison with Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:
Apixaban: A well-known anticoagulant that inhibits factor Xa.
N-formyl Apixaban: A related compound with similar structural features but different biological activities.
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another derivative with distinct chemical properties.
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)15-12-7-4-8-13-11(12)9-14-15;/h1-3,5-6,9,13H,4,7-8H2;1H |
InChI Key |
LSYGHSFKGHKPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3)NC1.Cl |
Origin of Product |
United States |
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